Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate
Description
Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a fused indene-oxirane (epoxide) system with a methyl carboxylate substituent at the 3'-position. The spiro architecture introduces unique stereoelectronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications. Its oxirane ring enables reactivity in ring-opening reactions, while the indene moiety provides aromatic stabilization .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)6-8-4-2-3-5-9(8)7-12/h2-5,10H,6-7H2,1H3 |
InChI Key |
MBTCKWSKACBXST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Darzens Reaction Approach
The Darzens reaction is a widely used method to construct spiro-oxirane rings. It involves the reaction of α-halo carbonyl compounds with carbonyl compounds in the presence of a base, leading to an epoxide ring fused to the cyclic structure.
- For example, functionalized spiro[indoline-3,2'-oxiran]-2-ones have been synthesized by reacting phenacyl bromides with isatins using potassium carbonate as a base catalyst in chloroform at 50 °C for 10–24 hours. This method produces spiro-epoxyoxindoles in good yields after recrystallization from ethanol.
Although this example uses indoline rather than indene, the Darzens reaction principle applies similarly for indene derivatives, where an α-halo ketone derivative of indene can be reacted with a suitable ester or aldehyde to form the spiro-epoxide ring.
Epoxidation of Spirocyclic Alkenes
Another common route involves the epoxidation of spirocyclic alkenes derived from indene precursors. This typically uses peracid oxidants such as m-chloroperbenzoic acid (mCPBA) or other peroxy acids under controlled temperature to selectively oxidize the alkene to the epoxide without affecting other functional groups.
- The spirocyclic alkene precursor can be synthesized via condensation or cyclization reactions starting from indene derivatives bearing carboxylate groups.
Specific Preparation Method for this compound
While direct literature on this exact compound is limited, closely related compounds such as Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate have been synthesized using multi-step organic reactions involving indene derivatives.
Proposed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Formation of indene derivative with carboxylate | Starting from indene, esterification or carboxylation to introduce carboxylate group | Indene-3-carboxylate derivative | Requires controlled conditions for regioselectivity |
| 2 | α-Halogenation | Halogenation at the α-position of the carbonyl (e.g., using NBS or Br2) | α-Halo ketone intermediate | Key step for Darzens reaction |
| 3 | Darzens reaction | Reaction of α-halo ketone with base and methyl ester or aldehyde under basic conditions (e.g., K2CO3 in chloroform) | Formation of spiro-epoxide ring | Temperature control critical |
| 4 | Purification | Recrystallization or chromatography | Pure this compound | Confirm structure by NMR, MS |
This route aligns with the general principles of spiro-epoxide synthesis and is supported by analogous procedures reported for related compounds.
Reaction Conditions and Optimization
- Base selection: Potassium carbonate is commonly used due to its moderate basicity and compatibility with organic solvents like chloroform.
- Solvent: Chloroform or dichloromethane are preferred for their ability to dissolve organic substrates and facilitate the Darzens reaction.
- Temperature: Moderate heating (40–50 °C) promotes reaction progress without degrading sensitive intermediates.
- Reaction time: Typically 10–24 hours to ensure complete conversion.
- Purification: Recrystallization from ethanol or column chromatography to isolate the pure spiro-epoxide.
Comparative Data Table of Preparation Methods for Related Spiro-Epoxides
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Darzens reaction | α-Halo ketone + ester/aldehyde | K2CO3, chloroform, 50 °C, 10–24 h | 60–85 | High selectivity, mild conditions | Requires α-halo ketone precursor |
| Epoxidation of alkene | Spirocyclic alkene precursor | mCPBA or peracid, low temp | 50–75 | Direct epoxidation | Possible overoxidation, side reactions |
| Multi-step synthesis | Indene derivatives | Halogenation, condensation, cyclization | Variable 40–80 | Versatile, can introduce substitutions | Multi-step, time-consuming |
Research Findings and Notes
- The Darzens reaction is the most commonly reported and efficient method for constructing spiro-epoxide rings fused to indene derivatives, providing good yields and functional group tolerance.
- The synthesis requires careful control of reaction parameters to avoid side reactions such as polymerization or over-alkylation.
- Structural confirmation is typically done by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to verify the spirocyclic architecture.
- No direct industrial-scale synthesis data is available, suggesting this compound is primarily of research interest.
- Related compounds like Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate share similar synthetic routes and can provide insight into optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Oxirane Derivatives
(a) Ethyl Octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
- Structure: Contains a saturated bicyclic system (octahydro and methano groups) fused to the oxirane.
- Key Differences : Reduced aromaticity due to saturation, leading to lower reactivity in electrophilic substitutions but enhanced stability. Molecular weight: 236.14 g/mol (calculated) .
- Applications : Primarily explored in materials science for its rigid framework .
(b) Methyl 3'-Chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
- Structure : Bicyclo[2.2.1]heptane replaces indene, introducing significant ring strain.
- Key Differences : Chlorine substituent increases electrophilicity at the oxirane carbon, favoring nucleophilic attacks. Molecular formula: C₁₀H₁₃ClO₃ .
- Synthesis : Prepared via epoxidation of bicyclic ketones, similar to methods using trimethylsulfonium bromide .
(c) 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
Substituent Variations in Spiro-Indene-Oxirane Systems
(a) Diethyl 1’,3’-Dioxo-3-phenyl-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,2-dicarboxylate
- Structure : Cyclopropane ring fused to indene, with two ester groups and a phenyl substituent.
- Key Differences: The 1,3-dione moiety enables keto-enol tautomerism, influencing catalytic activity in asymmetric cyclopropanations. Yields reported up to 85% in presence of crown ether catalysts .
(b) 3′-Arylspiro[indene-2,2′-oxirane]-1,3-diones
Related Heterocyclic Spiro Systems
(a) Spirooxindole-Pyrrolines (e.g., Compound 4a)
- Structure : Indoline and pyrroline rings fused via a spiro junction.
- Key Differences : The pyrroline ring introduces basic nitrogen, enabling interactions with biological targets (e.g., enzyme inhibition). Demonstrated anticancer activity with IC₅₀ values <10 µM .
(b) Spiro[indoline-3,2'-oxirane] Derivatives
Comparative Data Table
Biological Activity
Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes an oxirane (epoxide) and a carboxylate functional group. Its molecular formula is CHO, with a molecular weight of approximately 204.22 g/mol. This compound's distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry, make it a subject of interest for biological activity research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various spirocyclic compounds, including this compound. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that certain derivatives exhibit significant antibacterial effects when compared to standard antibiotics like ciprofloxacin.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.4 µM |
| Compound B | Escherichia coli | 16.4 µM |
| Compound C | Klebsiella pneumoniae | 16.1 µM |
These findings suggest that the compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells.
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that compounds with similar spirocyclic structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cellular signaling.
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects on human lung adenocarcinoma (A549) and neuroblastoma (SH-SY5Y) cell lines:
- Compound exo-5a was identified as particularly effective, displaying significant growth inhibition.
- The mechanism involved the disruption of MDM2-p53 interactions, a critical pathway in cancer progression.
The biological activity of this compound is thought to stem from its ability to form covalent bonds with nucleophilic sites in biological molecules. The highly reactive oxirane ring can undergo various reactions:
- Oxidation : Can lead to diol formation.
- Reduction : Opens the oxirane ring to produce alcohols.
- Substitution : Nucleophilic substitution can occur at the oxirane ring.
These reactions may contribute to its biological efficacy by modifying target proteins or disrupting enzymatic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

